Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid
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Overview
Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxy group, and a benzyloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxy group: This can be achieved through various methods, such as reduction of a corresponding ketone or aldehyde.
Introduction of the benzyloxyphenyl moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzyloxyphenyl group to the pentanoic acid backbone.
Final deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces benzyl derivatives.
Substitution: Produces various substituted amino derivatives.
Scientific Research Applications
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty compounds.
Mechanism of Action
The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.
Comparison with Similar Compounds
Similar Compounds
Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid: Lacks the benzyloxy group, making it less hydrophobic.
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its electronic properties.
Uniqueness
Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is unique due to the presence of the benzyloxy group, which can influence its hydrophobicity, electronic properties, and interactions with biological targets. This makes it a valuable compound for specific applications in drug development and organic synthesis.
Properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPYPBSORZTKU-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373153 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204195-38-0 |
Source
|
Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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